N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid
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Overview
Description
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common approach is the cyclization of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH, which provides the azabicyclo[2.2.2]octane core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and producing therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-azabicyclo[2.2.2]octan-3-yl acetate: This compound shares the azabicyclo[2.2.2]octane core but differs in its functional groups.
N-[5-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,4-oxadiazol-3-yl]carbamic acid butyl ester: This compound also features the azabicyclo[2.2.2]octane core but has different substituents.
Uniqueness
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of the azabicyclo[2.2.2]octane core with the benzodioxine and carboxamide functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H24N2O7 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid |
InChI |
InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8) |
InChI Key |
QYQZUGYJVHHHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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